molecular formula C15H13N3OS2 B253886 2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide

2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B253886
M. Wt: 315.4 g/mol
InChI Key: ASRADZLDBODOMW-UHFFFAOYSA-N
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Description

2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features both quinoline and thiazole moieties These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the quinoline moiety. One common method involves the reaction of 2-bromo-1-(4-methyl-2-quinolinyl)ethanone with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-chloroacetamide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazole ring can interact with enzymes and receptors, modulating their activity. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide is unique due to the combination of quinoline and thiazole rings in its structure. This dual presence enhances its biological activity and broadens its range of applications compared to compounds with only one of these moieties.

Properties

Molecular Formula

C15H13N3OS2

Molecular Weight

315.4 g/mol

IUPAC Name

2-(4-methylquinolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H13N3OS2/c1-10-8-14(17-12-5-3-2-4-11(10)12)21-9-13(19)18-15-16-6-7-20-15/h2-8H,9H2,1H3,(H,16,18,19)

InChI Key

ASRADZLDBODOMW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=NC=CS3

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=NC=CS3

Origin of Product

United States

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